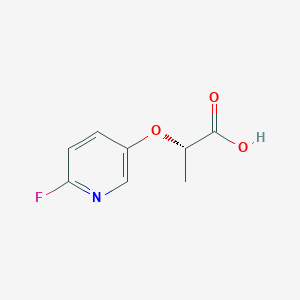

![molecular formula C16H12Cl3F3N4O B2593535 [4-[3-Cloro-5-(trifluorometil)piridin-2-il]piperazin-1-il]-(5,6-dicloropiridin-3-il)metanona CAS No. 1022714-89-1](/img/structure/B2593535.png)

[4-[3-Cloro-5-(trifluorometil)piridin-2-il]piperazin-1-il]-(5,6-dicloropiridin-3-il)metanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a potent inhibitor of bacterial phosphopantetheinyl transferase . Phosphopantetheinyl transferases (PPTases) catalyze a post-translational modification essential to bacterial cell viability and virulence . The compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .

Molecular Structure Analysis

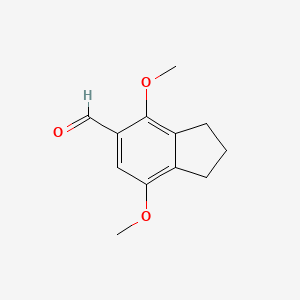

The molecular structure of this compound is complex, containing multiple functional groups including a pyridinyl group, a piperazinyl group, and a trifluoromethyl group .Physical and Chemical Properties Analysis

The compound is a solid with a molecular weight of 394.23 . Its IUPAC name is 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-3-pyridinamine hydrochloride .Aplicaciones Científicas De Investigación

- ML267 inhibe la fosfopanteteinil transferasa bacteriana (PPTasa), una enzima de modificación postraduccional crucial para la viabilidad y la virulencia de las células bacterianas .

- Los mecanismos de eflujo contribuyen a la resistencia en Escherichia coli cuando se expone a ML267 .

- Los derivados de indol tienen aplicaciones clínicas y biológicas, uniéndose a múltiples receptores .

Inhibición de la Fosfopanteteinil Transferasa Bacteriana

Actividad Antibacteriana

Estudios de Genética Química

Derivados de Imidazol

Andamiaje de Indol

Inhibición de PI3K

En resumen, las propiedades multifacéticas de ML267 lo convierten en un candidato prometedor para futuras investigaciones y posibles desarrollos terapéuticos en varios campos. 🌟

Mecanismo De Acción

Target of Action

The primary target of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone is bacterial phosphopantetheinyl transferases (PPTases). PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone interacts with its target, the bacterial PPTases, by inhibiting their function. This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue .

Biochemical Pathways

By inhibiting PPTases, [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone affects the post-translational modification pathway in bacteria, which is essential for their cell viability and virulence . This results in the attenuation of secondary metabolism and thwarts bacterial growth .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone have been studied. The compound has demonstrated favorable in vitro ADME properties and in vivo pharmacokinetic profiles .

Result of Action

The molecular and cellular effects of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone’s action include the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli .

Safety and Hazards

Direcciones Futuras

The compound has shown promise as a potential antibacterial agent, particularly against methicillin-resistant Staphylococcus aureus . Future research could explore its potential applications in treating bacterial infections, as well as further optimizing its chemical structure for increased potency and selectivity .

Análisis Bioquímico

Biochemical Properties

This compound has been found to inhibit bacterial phosphopantetheinyl transferases (PPTases), enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence . The interaction between the compound and PPTases is likely due to the formation of hydrogen bonds and hydrophobic interactions, although the exact nature of these interactions requires further study.

Cellular Effects

The inhibition of PPTases by [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone can thwart bacterial growth and attenuate secondary metabolism This suggests that the compound could influence cell function by disrupting the normal biochemical processes of bacteria

Molecular Mechanism

The molecular mechanism of action of [4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone involves the inhibition of PPTases. This inhibition likely occurs through the compound binding to the active site of the enzyme, preventing it from catalyzing the post-translational modification of proteins . This can lead to changes in gene expression and other downstream effects.

Metabolic Pathways

Given its inhibitory effect on PPTases, it may be involved in the metabolism of proteins that undergo post-translational modifications catalyzed by these enzymes .

Propiedades

IUPAC Name |

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(5,6-dichloropyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl3F3N4O/c17-11-5-9(7-23-13(11)19)15(27)26-3-1-25(2-4-26)14-12(18)6-10(8-24-14)16(20,21)22/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFWTYCNZBASIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)C3=CC(=C(N=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl3F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

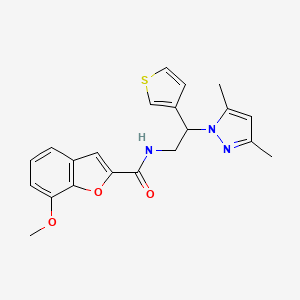

![N-(5-chloro-2-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2593454.png)

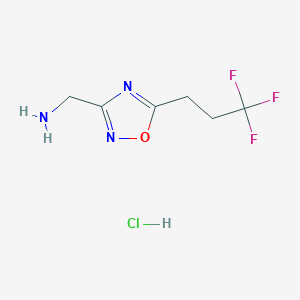

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2593457.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/no-structure.png)

![1-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-(4-fluorophenyl)urea](/img/structure/B2593468.png)

![6-chloro-2-methyl-N-[2-(morpholin-4-yl)-2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2593471.png)

![6-methoxy-1-(3-nitrophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593472.png)

![4-methoxy-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2593473.png)